(3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone
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Description
(3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone is a useful research compound. Its molecular formula is C21H18N4O2S and its molecular weight is 390.46. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as benzothiazole and pyrazole derivatives, have been reported to exhibit a broad range of biological activities . They are known to interact with various enzymes and receptors, influencing cellular processes.
Mode of Action
Based on the structural similarity to benzothiazole and pyrazole derivatives, it can be inferred that the compound might interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .
Biochemical Pathways
Benzothiazole and pyrazole derivatives have been associated with various biochemical pathways, including those involved in antimicrobial, antifungal, antiviral, and antitumor activities .
Pharmacokinetics
Similar compounds are generally well-absorbed and distributed throughout the body, metabolized by liver enzymes, and excreted via the kidneys .
Result of Action
Benzothiazole and pyrazole derivatives have been reported to exhibit a variety of biological activities, including antimicrobial, antifungal, antiviral, and antitumor effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the compound’s activity .
Properties
IUPAC Name |
[3-(1,3-benzothiazol-2-yloxy)azetidin-1-yl]-(2-methyl-5-phenylpyrazol-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O2S/c1-24-18(11-17(23-24)14-7-3-2-4-8-14)20(26)25-12-15(13-25)27-21-22-16-9-5-6-10-19(16)28-21/h2-11,15H,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTHCFCXMPOTHSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)N3CC(C3)OC4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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